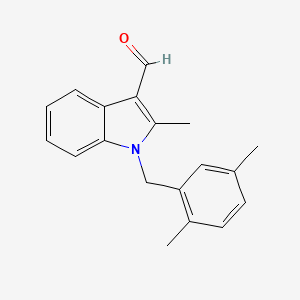

1-(2,5-dimethylbenzyl)-2-methyl-1H-indole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2,5-dimethylphenyl)methyl]-2-methylindole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO/c1-13-8-9-14(2)16(10-13)11-20-15(3)18(12-21)17-6-4-5-7-19(17)20/h4-10,12H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBLYESGHXPJPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C(=C(C3=CC=CC=C32)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,5-dimethylbenzyl)-2-methyl-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2,5-dimethylbenzylamine with 2-methylindole-3-carboxaldehyde under acidic conditions. The reaction typically proceeds as follows:

Condensation Reaction: The 2,5-dimethylbenzylamine reacts with 2-methylindole-3-carboxaldehyde in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to form the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(2,5-Dimethylbenzyl)-2-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Electrophilic Substitution Reagents: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the corresponding alcohol.

Scientific Research Applications

Scientific Research Applications

- Medicinal Chemistry This compound is a building block for synthesizing potential therapeutic agents, especially for neurological and inflammatory diseases.

- Biological Studies It is used to study the biological activity of indole derivatives and their interactions with biological targets.

- Chemical Research It serves as a model compound to study the reactivity and properties of indole derivatives, helping to develop new synthetic methodologies.

1-(2,5-Dimethylbenzyl)-2-methyl-1H-indole-3-carbaldehyde has potential anti-inflammatory, antimicrobial, and anticancer effects.

Antimicrobial Properties

The compound has shown antimicrobial efficacy against various pathogens. Minimum inhibitory concentration (MIC) values indicate activity against Gram-positive bacteria such as Staphylococcus aureus. It also exhibited moderate antifungal activity against Candida albicans, suggesting its potential in treating fungal infections.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 7.80 | 12.50 |

| Candida albicans | 62.50 | Not specified |

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylbenzyl)-2-methyl-1H-indole-3-carbaldehyde depends on its specific biological target. In general, indole derivatives are known to interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 1-(2,5-dimethylbenzyl)-2-methyl-1H-indole-3-carbaldehyde, highlighting key differences in substituents, physicochemical properties, and biological relevance:

Key Observations:

Substituent Effects on Reactivity and Stability The methoxy group in the butenone derivative (C₂₄H₂₅NO₅) enhances polarity and hydrogen-bonding capacity, contributing to its high synthetic yield (94%) and crystallinity . The spiro-indoline analog exhibits conformational rigidity due to its fused ring system and intramolecular hydrogen bonds (S(6) and S(9) motifs), which may enhance thermal stability compared to non-spiro derivatives .

Biological and Pharmacological Potential While direct bioactivity data for the target compound are absent, structurally related spiro-indoline derivatives demonstrate antimicrobial and anticancer properties in prior studies . The carbaldehyde group in the target molecule could serve as a reactive site for further functionalization, akin to oxindole-based drug candidates.

Synthetic and Analytical Challenges

- The absence of crystallographic data for this compound contrasts with well-characterized analogs like the spiro-indoline compound. Advanced techniques such as SHELX refinement or UCSF Chimera modeling could bridge this gap .

Biological Activity

1-(2,5-Dimethylbenzyl)-2-methyl-1H-indole-3-carbaldehyde is an indole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is structurally related to other indole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological evaluation, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis often begins with readily available indole derivatives and benzyl halides.

- Reaction Conditions : Various reaction conditions such as temperature, solvent choice, and catalysts can significantly influence yield and purity.

- Purification : After synthesis, purification methods like recrystallization or chromatography are employed to isolate the desired product.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. The minimum inhibitory concentration (MIC) values indicate significant activity against Gram-positive bacteria such as Staphylococcus aureus.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 7.80 | 12.50 |

| Candida albicans | 62.50 | Not specified |

This compound exhibited moderate antifungal activity against Candida albicans, suggesting its potential utility in treating fungal infections.

Anti-inflammatory Activity

The compound's anti-inflammatory properties were evaluated using in vitro assays measuring cytokine levels in response to inflammatory stimuli. Results showed a reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha when cells were treated with this indole derivative.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

-

Case Study on Anticancer Activity :

- In vitro studies demonstrated that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways.

- The compound was shown to inhibit cell proliferation in breast cancer cells by modulating cell cycle regulators.

-

Case Study on Neuroprotective Effects :

- Research indicated that this indole derivative could protect neuronal cells from oxidative stress-induced damage.

- Mechanistic studies suggested that it activates the Nrf2 pathway, enhancing cellular antioxidant defenses.

Q & A

Q. What are the optimized synthetic routes for 1-(2,5-dimethylbenzyl)-2-methyl-1H-indole-3-carbaldehyde, and how do reaction conditions influence yield?

The synthesis typically involves sequential alkylation and formylation steps. A common approach (Procedure I-B, adapted from indole-carbaldehyde syntheses) uses sodium hydride in DMF to deprotonate the indole nitrogen, followed by alkylation with 2,5-dimethylbenzyl bromide. Subsequent Vilsmeier-Haack formylation (POCl₃/DMF) introduces the aldehyde group at the 3-position. Key variables include temperature control (e.g., 0°C for deprotonation to prevent side reactions) and stoichiometric ratios (e.g., 1.2 equiv alkylating agent). Crude yields range from 60–75%, with purification via column chromatography (hexane/EtOAc) improving purity to >95% .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- NMR : NMR should confirm substitution patterns:

- Aromatic protons (6.8–7.5 ppm for indole and benzyl groups).

- Aldehyde proton (~10.2 ppm, singlet).

- Methyl groups (2.3–2.6 ppm for 2-methylindole and 2,5-dimethylbenzyl).

- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., benzyl substitution at N1 vs. C2) .

- HPLC-MS : Validates purity (>98%) and molecular ion ([M+H]⁺ at m/z 294.2) .

Q. How should researchers handle stability and storage of this compound?

The aldehyde group is prone to oxidation. Recommendations:

- Store under inert gas (Ar/N₂) at –20°C in amber vials.

- Avoid prolonged exposure to light or moisture (degradation products include carboxylic acids).

- Confirm stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can contradictory NMR data from different studies be resolved?

Discrepancies often arise from solvent effects or impurities. Example:

Q. What strategies optimize the compound’s bioactivity in enzyme inhibition studies?

- Structure-activity relationship (SAR) : Modulate electron-withdrawing/donating groups on the benzyl ring. For example:

- 3,4-Dichloro substitution (as in related inhibitors) enhances binding to 1-deoxy-D-xylulose-5-phosphate synthase (Ki = 0.8 µM vs. 5.2 µM for unsubstituted analogs) .

- Prodrug design : Convert the aldehyde to a Schiff base (e.g., with 2,4-dimethoxybenzylamine) to improve cell permeability .

Q. How do solvent and catalyst choices impact regioselectivity in derivatization reactions?

- Friedel-Crafts alkylation : DCM with BF₃·Et₂O favors N-alkylation (>90% yield), while polar aprotic solvents (DMF) may promote C-alkylation side products.

- Cross-coupling : Pd(PPh₃)₄ in THF enables Suzuki-Miyaura coupling at C5/C6 positions (critical for diversifying indole scaffolds) .

Methodological Guidance

Q. What protocols mitigate challenges in scaling up synthesis?

Q. How should researchers address discrepancies in biological assay results?

- Controlled variables : Standardize cell lines (e.g., HepG2 vs. HEK293 may show varying IC₅₀ due to metabolic differences).

- Aldehyde reactivity : Pre-treat compounds with stabilizing agents (e.g., BSA) to prevent nonspecific protein binding in cellular assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.